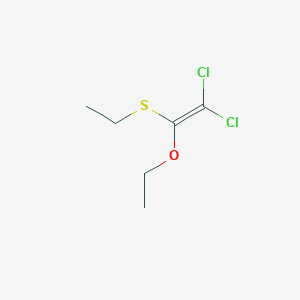
1,1-Dichloro-2-ethoxy-2-(ethylsulfanyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene is an organic compound characterized by its unique structure, which includes both chlorine and sulfur atoms
Preparation Methods
The synthesis of 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene typically involves the reaction of ethylsulfanyl compounds with dichloroethene derivatives. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding ethylsulfanyl derivative.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted ethene derivatives.
Scientific Research Applications
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene exerts its effects involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound reactive towards nucleophilic attack. The ethylsulfanyl group can participate in redox reactions, contributing to the compound’s versatility in chemical transformations.
Comparison with Similar Compounds
Similar compounds to 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene include:
1,1-Dichloro-2-ethoxyethene: Lacks the ethylsulfanyl group, making it less versatile in redox reactions.
1,1-Dichloro-2-ethylsulfanyl-ethene: Lacks the ethoxy group, affecting its reactivity towards nucleophiles.
1,1-Dichloro-2-methoxy-2-ethylsulfanyl-ethene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical behavior.
The uniqueness of 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene lies in its combination of chlorine, ethoxy, and ethylsulfanyl groups, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
CAS No. |
55913-33-2 |
|---|---|
Molecular Formula |
C6H10Cl2OS |
Molecular Weight |
201.11 g/mol |
IUPAC Name |
1,1-dichloro-2-ethoxy-2-ethylsulfanylethene |
InChI |
InChI=1S/C6H10Cl2OS/c1-3-9-6(5(7)8)10-4-2/h3-4H2,1-2H3 |
InChI Key |
PRBZXNZFTADKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(Cl)Cl)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


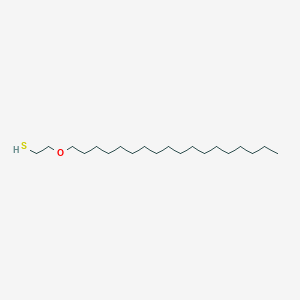
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
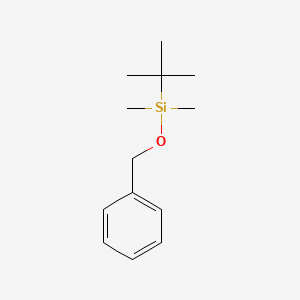
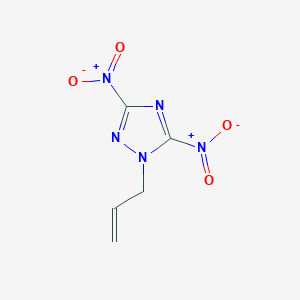
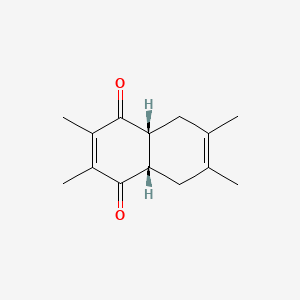


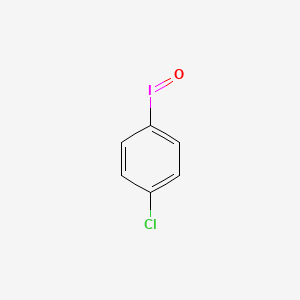

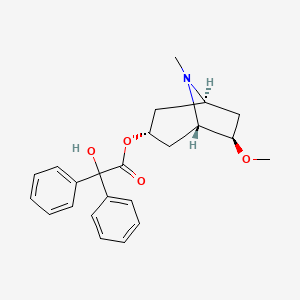

![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
